6-(Ethylsulfonylamino)hexanoic acid

説明

Molecular Structure Analysis

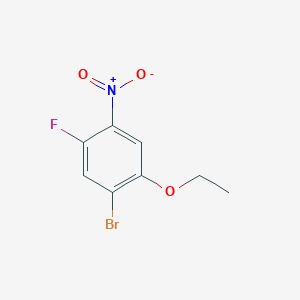

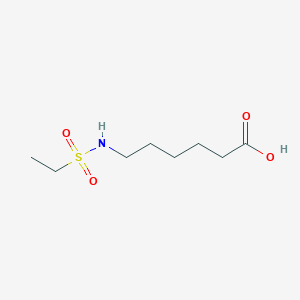

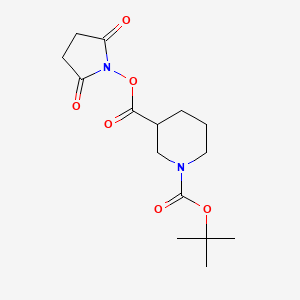

The molecular structure of 6-(Ethylsulfonylamino)hexanoic acid consists of an eight-carbon chain with a sulfonylamine and a carboxylic acid functional group . The structure is similar to that of 6-aminohexanoic acid, which has a six-carbon chain with an amino and a carboxylic acid functional group .科学的研究の応用

Hexanoic Acid and Plant Resistance

Hexanoic acid serves as a potent natural priming agent for inducing resistance in plants against pathogens. It activates broad-spectrum defenses, such as callose deposition and pathways associated with salicylic acid and jasmonic acid. Hexanoic acid primes plants for specific pathogen-responsive mechanisms, depending on the pathogen's lifestyle, and enhances antioxidant protective effects, which are crucial for limiting necrotrophic infections. This understanding is pivotal for developing natural disease control strategies in agriculture that align with environmental regulations (Aranega-Bou et al., 2014).

Sulfonamide Functionalities in Medicinal Chemistry

Sulfonamide functionalities are significant in medicinal chemistry, offering a range of pharmacological activities. Quinoxaline derivatives, for example, have been studied extensively for their bioactive properties when combined with sulfonamide groups. These hybrids exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The synthesis of quinoxaline-containing sulfonamides and their structure-activity relationships highlight the potential of such compounds in developing novel therapeutic agents (Irfan et al., 2021).

Environmental Persistence and Toxicity

The broader family of perfluoroalkyl substances (PFAS), to which perfluorohexanoic acid is related, has been subject to environmental and health risk assessments. Studies on the toxicity, environmental distribution, and persistence of these compounds provide insights into managing their impact on health and ecosystems. For instance, perfluorohexanoic acid has been examined for its chronic human health toxicity, indicating the necessity for comprehensive risk assessments and public health decisions regarding PFAS and their derivatives (Luz et al., 2019).

特性

IUPAC Name |

6-(ethylsulfonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNRLIKJOJLXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethylsulfonylamino)hexanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)